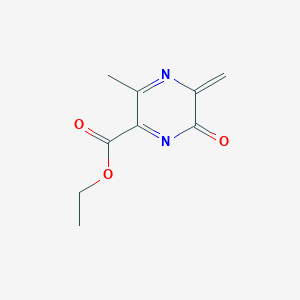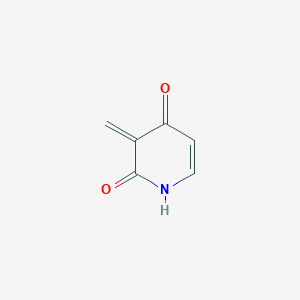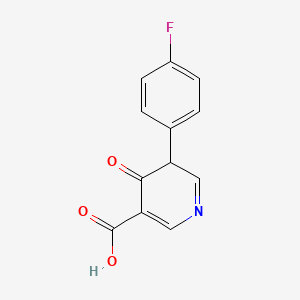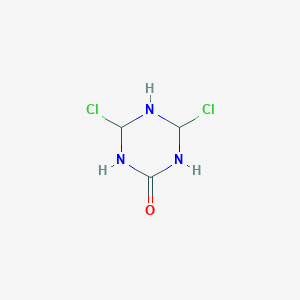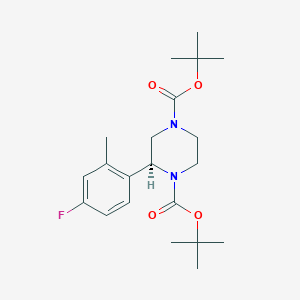
(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-fluoro-2-methylphenyl group and two tert-butyl ester groups. It is often used in the synthesis of various pharmaceuticals and as an intermediate in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the 4-Fluoro-2-Methylphenyl Group: The 4-fluoro-2-methylphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound and a strong base.
Esterification: The final step involves the esterification of the piperazine ring with tert-butyl chloroformate to form the di-tert-butyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the fluoro group, converting it to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.
相似化合物的比较
- (S)-Di-tert-Butyl 2-(4-chloro-2-methylphenyl)piperazine-1,4-dicarboxylate
- (S)-Di-tert-Butyl 2-(4-bromo-2-methylphenyl)piperazine-1,4-dicarboxylate
- (S)-Di-tert-Butyl 2-(4-iodo-2-methylphenyl)piperazine-1,4-dicarboxylate
Comparison:
- Uniqueness: The presence of the fluoro group in (S)-Di-tert-Butyl 2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate imparts unique electronic properties, making it more resistant to metabolic degradation compared to its chloro, bromo, and iodo analogs.
- Reactivity: The fluoro derivative is less reactive in nucleophilic substitution reactions compared to the chloro, bromo, and iodo derivatives due to the strong carbon-fluorine bond.
- Biological Activity: The fluoro compound may exhibit different binding affinities and selectivities towards biological targets compared to its halogenated counterparts.
属性
分子式 |
C21H31FN2O4 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
ditert-butyl (2S)-2-(4-fluoro-2-methylphenyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C21H31FN2O4/c1-14-12-15(22)8-9-16(14)17-13-23(18(25)27-20(2,3)4)10-11-24(17)19(26)28-21(5,6)7/h8-9,12,17H,10-11,13H2,1-7H3/t17-/m1/s1 |
InChI 键 |
AHBVODBCQCDZKU-QGZVFWFLSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CN(CCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
规范 SMILES |
CC1=C(C=CC(=C1)F)C2CN(CCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B12342686.png)
![Trifluoro({[4-(trifluoromethoxy)phenyl]methyl})boranuide potassium](/img/structure/B12342695.png)
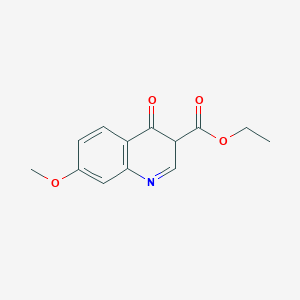

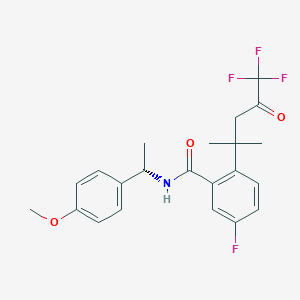

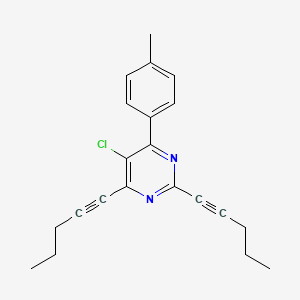
![2-chloro-1-[(7E)-7-(4-chlorobenzylidene)-3-(4-chlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethanone](/img/structure/B12342755.png)
![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)
